Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring attached to the thiazole core. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing properties of the trifluoromethoxy group to modulate reactivity and bioavailability.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)23-17(27-16)13-8-10-14(11-9-13)26-19(20,21)22/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKOZLZKNGHNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-trifluoromethoxyaniline, which undergoes chloroacylation with chloroacetonitrile to form an intermediate. This intermediate is then subjected to heterocyclization with thioamides or thioureas to form the thiazole ring . The final step involves esterification to introduce the ethyl ester group at the 5-position of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the thiazole ring may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications:
Trifluoromethoxy (-OCF₃) vs. -CF₃ analogs (e.g., CAS 144061-14-3) exhibit higher thermal stability but reduced solubility in polar solvents .
Substituent Position (Para vs. Meta):
- Para-substituted derivatives (e.g., target compound) show optimized steric alignment for target engagement, whereas meta-substituted analogs may disrupt binding .
Functional Group Variations:
Biological Activity
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18F3N3O3S
- Molecular Weight : 401.4 g/mol
- CAS Number : 887267-70-1
The thiazole ring in this compound is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The trifluoromethoxy group enhances the lipophilicity and electron-withdrawing characteristics of the molecule, which can improve its interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds with similar structures have shown significant activity against various fungal strains by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is comparable to that of established antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. The presence of electronegative groups such as trifluoromethoxy at the para position significantly enhances their antifungal efficacy. In a comparative study, compounds with fluorine substitutions demonstrated improved activity against Candida species compared to their less electronegative counterparts .
Case Study 1: Antifungal Efficacy
In a study published in a peer-reviewed journal, this compound was tested against Candida albicans and Candida parapsilosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of fluconazole, indicating its potential as an effective antifungal agent .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. It was found to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation. The compound's ability to modulate the SHP2 phosphatase pathway was particularly noted, suggesting its role in cancer therapy .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
